An In-depth Technical Guide to the Chemical Properties of 9,10-Dibromoanthracene-d8
An In-depth Technical Guide to the Chemical Properties of 9,10-Dibromoanthracene-d8
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 9,10-Dibromoanthracene-d8, a deuterated polycyclic aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development.
Core Chemical Properties
9,10-Dibromoanthracene-d8 is the deuterated analogue of 9,10-Dibromoanthracene (B139309), where all eight hydrogen atoms on the anthracene (B1667546) skeleton have been replaced by deuterium. This isotopic labeling is crucial for its use in mechanistic studies, as an internal standard in mass spectrometry, and in applications where the kinetic isotope effect can be leveraged.
Physicochemical Data
The following tables summarize the key physicochemical properties of 9,10-Dibromoanthracene-d8 and its non-deuterated counterpart for comparison.
| Property | 9,10-Dibromoanthracene-d8 | 9,10-Dibromoanthracene |
| Molecular Formula | C₁₄D₈Br₂ | C₁₄H₈Br₂[1][2][3][4] |
| Molecular Weight | 344.07 g/mol [5] | 336.02 g/mol [2][3][4] |
| CAS Number | 518292-58-5[] | 523-27-3[1][2][3][4] |
| Appearance | - | Yellow to yellow-green fluffy powder or yellow needles/crystals[3] |
| Melting Point | Data not available; expected to be similar to the non-deuterated form. | 220 - 226 °C[3] |
| Boiling Point | - | Sublimes[3] |
| Solubility | Data not available; expected to be similar to the non-deuterated form. | Insoluble in water; slightly soluble in alcohol, ether, and cold benzene (B151609); soluble in hot benzene and hot toluene (B28343).[3] |
Spectroscopic Data
| Spectroscopy | Data for 9,10-Dibromoanthracene |
| ¹H NMR (in CDCl₃) | δ (ppm) ≈ 8.56-8.59 (m, 4H), 7.61-7.64 (m, 4H)[7] |
| Mass Spectrum (MS) | The NIST WebBook provides mass spectral data for the non-deuterated compound, showing a molecular ion peak at m/z 336.[1][8] |
| Infrared (IR) | IR spectral data is available on the NIST WebBook.[9] Key peaks would correspond to aromatic C-H stretching and bending, and C-Br stretching. For the d8 variant, C-D stretching and bending vibrations would be observed at lower frequencies. |
Experimental Protocols
Synthesis of 9,10-Dibromoanthracene
The synthesis of 9,10-Dibromoanthracene-d8 would follow a similar protocol to its non-deuterated counterpart, with the crucial difference of using deuterated anthracene (anthracene-d10) as the starting material. Below is a typical experimental protocol for the synthesis of the non-deuterated compound.
Materials:
-
Anthracene (or Anthracene-d10 for the deuterated product)
-
Bromine
-
Carbon tetrachloride (or another suitable solvent like dichloromethane)
Procedure:
-
Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer and a reflux condenser.
-
Slowly add bromine to the suspension with vigorous stirring. The reaction proceeds in the cold, and the sparingly soluble 9,10-dibromoanthracene separates out.
-
After the addition of bromine is complete (approximately 30 minutes), gently heat the mixture to a boil and maintain for one hour.
-
Allow the mixture to cool for several hours.
-
Filter the crude 9,10-dibromoanthracene, wash with a small amount of cold carbon tetrachloride, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like toluene to yield bright yellow needles.
Reactivity and Applications
9,10-Dibromoanthracene and its deuterated analogue are versatile building blocks in organic synthesis, primarily utilized in cross-coupling reactions to construct more complex, conjugated systems. These derivatives are of significant interest in the development of materials for organic electronics.
Key Applications:
-
Organic Light-Emitting Diodes (OLEDs): The anthracene core is a highly fluorescent blue emitter. By functionalizing the 9 and 10 positions through reactions like Suzuki or Stille coupling, the electronic and photophysical properties can be tuned for use in OLEDs.[10][11]
-
Organic Field-Effect Transistors (OFETs): The extended π-conjugated systems derived from 9,10-dibromoanthracene can exhibit semiconducting properties suitable for OFET applications.[10]
-
Fluorescent Probes and Sensors: The fluorescent nature of the anthracene core allows for its use in the development of chemical sensors.
-
Mechanistic Studies: The deuterated form, 9,10-Dibromoanthracene-d8, is particularly valuable for studying reaction mechanisms where a kinetic isotope effect may be present, and as a standard in mass spectrometry-based analyses. The use of deuterated analogues in OLEDs has also been shown to potentially increase the lifetime of the devices.[12]
Typical Experimental Workflow: Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming carbon-carbon bonds and is widely used to functionalize 9,10-dibromoanthracene.
Materials:
-
9,10-Dibromoanthracene (or its d8 analogue)
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, THF, Dioxane)
Procedure:
-
To a reaction vessel, add 9,10-dibromoanthracene, the aryl boronic acid, the palladium catalyst, and the base.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the degassed solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
9,10-Dibromoanthracene is classified as an irritant and is hazardous to the aquatic environment.[2] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Anthracene, 9,10-dibromo- [webbook.nist.gov]
- 2. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,10-Dibromoanthracene [drugfuture.com]
- 4. 9,10-Dibromoanthracene - Wikipedia [en.wikipedia.org]
- 5. 9,10-DIBROMOANTHRACENE-D8 [m.chemicalbook.com]
- 7. 9,10-Dibromoanthracene(523-27-3) 1H NMR spectrum [chemicalbook.com]
- 8. Anthracene, 9,10-dibromo- [webbook.nist.gov]
- 9. 9,10-Dibromo anthracene [webbook.nist.gov]
- 10. ossila.com [ossila.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
